(S)-N-Boc-3-Amino-3-phenylpropanoic acid
Overview
Description
(S)-N-Boc-3-Amino-3-phenylpropanoic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a phenyl group attached to a propanoic acid backbone, with an amino group protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-3-Amino-3-phenylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with (S)-3-Amino-3-phenylpropanoic acid.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Automated Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Boc-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions with reagents like carbodiimides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous conditions.
Major Products
Deprotected Amino Acid: (S)-3-Amino-3-phenylpropanoic acid.
Substituted Derivatives: Various substituted amino acids depending on the nucleophile used.
Peptides: When used in peptide synthesis, the major products are peptides with the desired sequence.
Scientific Research Applications
(S)-N-Boc-3-Amino-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of (S)-N-Boc-3-Amino-3-phenylpropanoic acid depends on its use. In peptide synthesis, it acts as a protected amino acid, preventing unwanted side reactions. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
®-N-Boc-3-Amino-3-phenylpropanoic acid: The enantiomer of the compound.
N-Boc-3-Amino-3-phenylpropanoic acid: Without stereochemical specification.
N-Boc-3-Amino-3-(4-methoxyphenyl)propanoic acid: A derivative with a methoxy group on the phenyl ring.
Uniqueness
(S)-N-Boc-3-Amino-3-phenylpropanoic acid is unique due to its specific stereochemistry, which is crucial for applications in asymmetric synthesis and the development of chiral pharmaceuticals.
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370332 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103365-47-5 | |
Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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